molecular formula C10H13N B1607186 N-Benzylideneisopropylamine CAS No. 6852-56-8

N-Benzylideneisopropylamine

Cat. No.: B1607186
CAS No.: 6852-56-8
M. Wt: 147.22 g/mol
InChI Key: GVDZNWFGNHAZCX-UHFFFAOYSA-N
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Description

N-Benzylideneisopropylamine is an organic compound with the molecular formula C10H13N. It is a type of Schiff base, formed by the condensation of benzaldehyde and isopropylamine. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylideneisopropylamine is typically synthesized through a condensation reaction between benzaldehyde and isopropylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:

C6H5CHO+(CH3)2CHNH2C6H5CH=NCH(CH3)2+H2O\text{C}_6\text{H}_5\text{CHO} + \text{(CH}_3\text{)}_2\text{CHNH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH=NCH(CH}_3\text{)}_2 + \text{H}_2\text{O} C6​H5​CHO+(CH3​)2​CHNH2​→C6​H5​CH=NCH(CH3​)2​+H2​O

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as acidic or basic catalysts can also be employed to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions: N-Benzylideneisopropylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of this compound can yield secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.

Major Products:

    Oxidation: Oximes or nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted imines or amines, depending on the nucleophile used.

Scientific Research Applications

N-Benzylideneisopropylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Benzylideneisopropylamine involves its interaction with various molecular targets. As a Schiff base, it can form complexes with metal ions, which can then participate in catalytic cycles. The imine group in this compound can also undergo hydrolysis to release the corresponding amine and aldehyde, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

    N-Isopropylbenzylamine: Similar in structure but differs in the position of the imine group.

    N-Benzylidenepropan-2-amine: Another Schiff base with a similar structure but different substituents.

Uniqueness: N-Benzylideneisopropylamine is unique due to its specific imine structure, which imparts distinct reactivity and stability. Its ability to form stable complexes with metal ions and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-phenyl-N-propan-2-ylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-9(2)11-8-10-6-4-3-5-7-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDZNWFGNHAZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064492
Record name 2-Propanamine, N-(phenylmethylene)-
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Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6852-56-8
Record name N-(Phenylmethylene)-2-propanamine
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Record name 2-Propanamine, N-(phenylmethylene)-
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Record name N-Benzylideneisopropylamine
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Record name 2-Propanamine, N-(phenylmethylene)-
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Record name 2-Propanamine, N-(phenylmethylene)-
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Record name N-benzylideneisopropylamine
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Synthesis routes and methods

Procedure details

To a three neck round bottom flask, equipped with a cold water condenser, 30 g of water and 26.5 g of benzaldehyde were added. The mixture was mixed using a magnetic stirrer for 3 minutes at room temperature. i-Propylamine (17.7 g) was added to the reaction flask in one portion, followed by vigorous stirring for 40 minutes. The agitation was stopped and the reaction mixture was allowed to stand for at least 15 minutes. The lower aqueous layer was separated from the reaction mixture. The upper layer was collected and dried over magnesium sulfate to give 38.9 g of product. This crude product could be further purified by distillation, collecting the fraction between 94°-95° C./18 mmHg. 1H NMR (300 Hz, CDCl3, ppm): 8.29 (1H, s), 7.70 (2H, m), 7.38 (3H, m), 3.53 (hep. J=6.3 Hz), 1.27 (9H, d, J=6.3 Hz); IR (NaCl film, cm-1): 3061, 3026, 2930, 2835, 1647, 1581, 1450, 1382, 1306, 1141,967, 755, 693.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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